2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate
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Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate typically involves multiple steps. One common approach starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure higher purity and yield. This involves careful selection of solvents and reaction conditions to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
What sets 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18ClNO7 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-chloro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H18ClNO7/c1-24-16-8-11(7-13(20)18(16)25-2)19(23)28-10-17(22)21-12-3-4-14-15(9-12)27-6-5-26-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,21,22) |
InChI Key |
BSTCZOGGICQOEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3)Cl)OC |
Origin of Product |
United States |
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